

biological activity comparison of "tert-butyl 6-amino-1H-indazole-1-carboxylate" derivatives

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Compound of Interest

Compound Name: *tert-butyl 6-amino-1H-indazole-1-carboxylate*

Cat. No.: B153468

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Comparative Biological Activity of tert-butyl 6-amino-1H-indazole-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data

The **tert-butyl 6-amino-1H-indazole-1-carboxylate** scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Derivatives of this compound have demonstrated significant potential as anticancer agents and kinase inhibitors. This guide provides a comparative analysis of the biological activities of these derivatives, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Anticancer Activity

Derivatives of 6-amino-1H-indazole have been extensively evaluated for their antiproliferative activity against various human cancer cell lines. The nature and position of substituents on the indazole core and the 6-amino group play a crucial role in determining the cytotoxic potency. The following table summarizes the *in vitro* anticancer activity of selected N-substituted 6-amino-1H-indazole derivatives.

Compound ID	R Group (Substitution at 6-amino position)	Cell Line	IC50 (µM)	Reference
9f	4-Fluorobenzyl	HCT116	14.3 ± 4.4	[1][2]
36	N-(4-fluorobenzyl)-1,3-dimethyl	HCT116	0.4 ± 0.3	[1][3]
29	N-Aromatic Substitution	A549	0.7 - 10	[3]
30	N-Aromatic Substitution	A549	0.7 - 10	[3]
34	N-Aromatic Substitution	A549	0.7 - 10	[3]
37	N-Aromatic Substitution	A549	0.7 - 10	[3]
29	N-Aromatic Substitution	SNU-638	0.7 - 10	[3]
30	N-Aromatic Substitution	SNU-638	0.7 - 10	[3]
34	N-Aromatic Substitution	SNU-638	0.7 - 10	[3]
36	N-Aromatic Substitution	SNU-638	0.7 - 10	[3]
37	N-Aromatic Substitution	SNU-638	0.7 - 10	[3]

Note: The tert-butoxycarbonyl group at the 1-position is often removed during the synthesis of the final active compounds.

Kinase Inhibition Profile

Indazole derivatives are known to target various protein kinases involved in cancer cell proliferation, angiogenesis, and survival. While specific IC₅₀ values for a broad range of kinases for derivatives of **tert-butyl 6-amino-1H-indazole-1-carboxylate** are not extensively compiled in single studies, the indazole scaffold is a known pharmacophore for inhibitors of kinases such as VEGFR, PDGFR, and c-Kit. For instance, some 6-substituted aminoindazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the biological activity of the discussed compounds.

In Vitro Anticancer Activity Assessment (SRB Assay)[2]

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

- Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50%

reduction in cell growth.

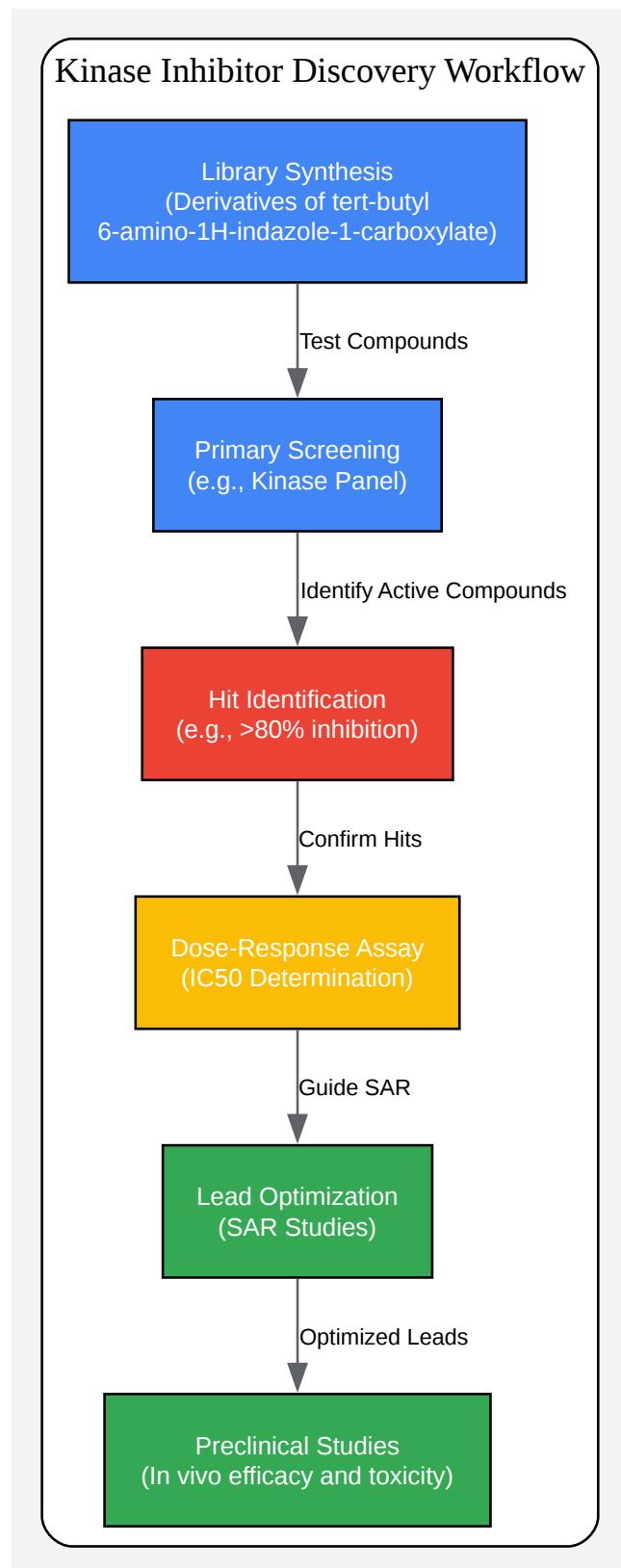
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[4][5][6]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

- Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor in a 384-well plate. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
- Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity, and the IC₅₀ value is determined from the dose-response curve.

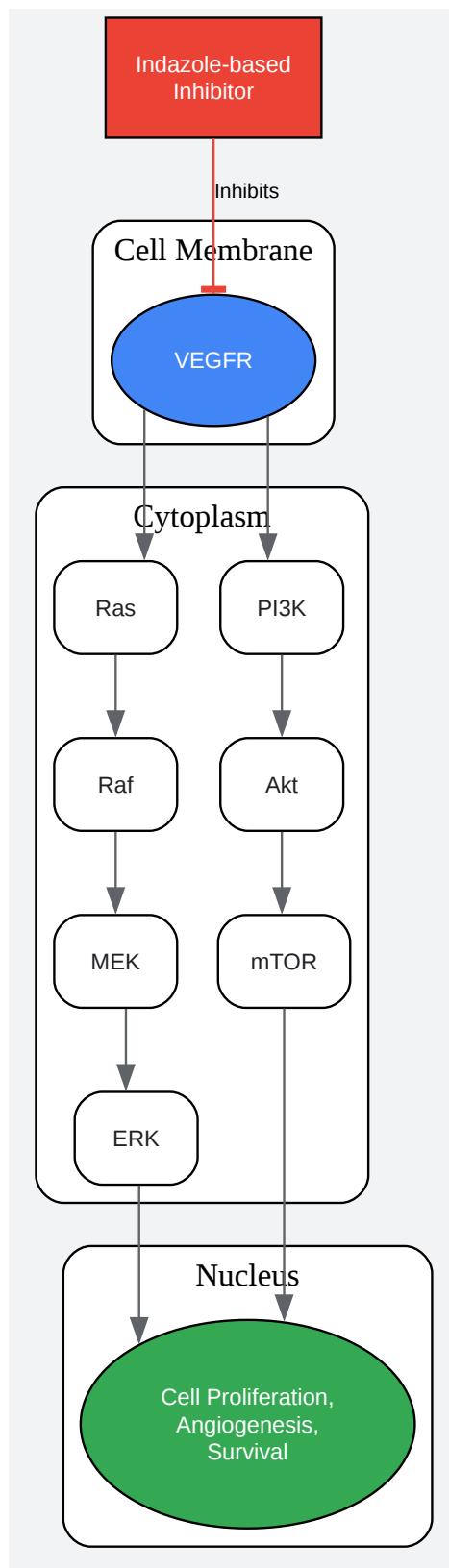
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery process.



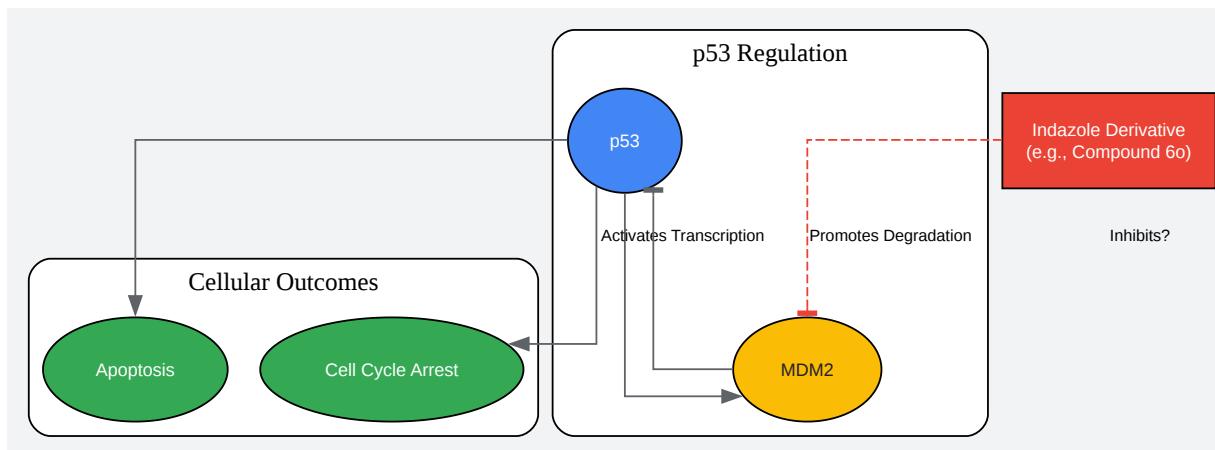
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A generalized workflow for kinase inhibitor discovery.



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Simplified VEGFR signaling pathway and inhibition.



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Hypothesized p53-MDM2 pathway modulation.

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